molecular formula C6H9KO8 B11725183 Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate

Katalognummer: B11725183
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: FXLPXYUNOYHNSK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate is a chemical compound with a complex structure that includes carboxyl, hydroxyl, and carboxymethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate typically involves the reaction of appropriate carboxylic acids with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound. The process may involve multiple steps, including purification and crystallization to obtain the hydrate form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism by which Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other carboxylate and hydroxyl-containing molecules, such as:

  • Sodium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate
  • Calcium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate

Uniqueness

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate is unique due to its specific combination of functional groups and its hydrate form

Eigenschaften

Molekularformel

C6H9KO8

Molekulargewicht

248.23 g/mol

IUPAC-Name

potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;hydrate

InChI

InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+1;/p-1

InChI-Schlüssel

FXLPXYUNOYHNSK-UHFFFAOYSA-M

Kanonische SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.O.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.